molecular formula C6H6N4O B1312587 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 3663-61-4

3-(furan-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No. B1312587
CAS RN: 3663-61-4
M. Wt: 150.14 g/mol
InChI Key: PXCDIRKSCUAMKA-UHFFFAOYSA-N
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Description

The compound “3-(furan-2-yl)-1H-1,2,4-triazol-5-amine” belongs to the class of organic compounds known as furans . Furans are compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for “3-(furan-2-yl)-1H-1,2,4-triazol-5-amine” are not available, similar compounds have been synthesized through reactions involving furan compounds . For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond .

Scientific Research Applications

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives

    • Application Summary: This research involves the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .
    • Methods of Application: The method involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH .
    • Results: The compounds demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .
  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones

    • Application Summary: This research involves the transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization .
    • Methods of Application: The approach is based on the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones .
    • Results: The cyclization step is related to the Paal–Knorr synthesis, but the furan ring formation is accompanied in this case by a formal shift of the double bond through the formation of a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system or its surrogate .
  • Ethyl 3-(furan-2-yl)propionate as a Flavoring Agent

    • Application Summary: Ethyl 3-(furan-2-yl)propionate is used as a flavoring agent in the food industry .
    • Methods of Application: This compound is typically added to food products in small quantities to enhance their flavor .
    • Results: The use of this compound can improve the taste and aroma of various food products .
  • Antifungal Evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid

    • Application Summary: This research involves the study of the interference of the compounds on the growth curve of C. albicans ATCC 76485 .
    • Methods of Application: The minimum and multiples inhibitory concentrations of (E)-3-(furan-2-yl)acrylic acid, amphotericin B, and fluconazole were tested .
    • Results: The results of this study could provide valuable insights into the development of new antifungal treatments .
  • Methyl 3-(furan-2-yl)-3-(2,3,4,5-tetramethylphenyl)propanoate

    • Application Summary: This compound was obtained in a yield of 14% . It’s a derivative of 3-(furan-2-yl)propenoic acids and their esters .
    • Methods of Application: The method involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH .
    • Results: The compounds demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .
  • Propyl (E)-3-(furan-2-yl) Acrylate

    • Application Summary: This research involves the study of the interference of the compounds on the growth curve of C. albicans ATCC 76485 .
    • Methods of Application: The minimum and multiples inhibitory concentrations of (E)-3-(furan-2-yl)acrylic acid, amphotericin B, and fluconazole were tested .
    • Results: The results of this study could provide valuable insights into the development of new antifungal treatments .

Future Directions

The future directions for research on “3-(furan-2-yl)-1H-1,2,4-triazol-5-amine” could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the antimicrobial activity of similar compounds, it may be of interest to investigate this compound’s potential as an antimicrobial agent .

properties

IUPAC Name

5-(furan-2-yl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCDIRKSCUAMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434433
Record name 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-yl)-1H-1,2,4-triazol-5-amine

CAS RN

3663-61-4
Record name 3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Furyl)-4h-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
VV Fedotov, KV Savateev, EN Ulomsky, RA Drokin… - Molbank, 2023 - mdpi.com
A sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one as a close structural analogue of ZM-241385 was obtained. This heterocycle can serve as an effector for A 2a …
Number of citations: 4 www.mdpi.com
Y Wang, Y Sun, R Cao, D Liu, Y Xie, L Li… - Journal of Medicinal …, 2017 - ACS Publications
To explore novel kinase hinge-binding scaffolds, we carried out structure-based virtual screening against p38α MAPK as a model system. With the assistance of developed kinase-…
Number of citations: 23 pubs.acs.org
LA Stoddart, ND Kindon, O Otun, CR Harwood… - Communications …, 2020 - nature.com
To study the localisation of G protein-coupled receptors (GPCR) in their native cellular environment requires their visualisation through fluorescent labelling. To overcome the …
Number of citations: 22 www.nature.com
PY Hsiao, JH Kalin, IH Sun, MN Amin, YC Lo… - …, 2016 - Wiley Online Library
The adenosine A 2A receptor (A 2A R) is expressed in immune cells, as well as brain and heart tissue, and has been intensively studied as a therapeutic target for multiple disease …
Q Zheng, S Li, A Wang, M Zhe, P Yang… - MedComm …, 2023 - Wiley Online Library
P38 mitogen‐activated protein kinase (p38MAPK) is a multifunctional protein kinase that plays an important role in human normal physiological activities and a variety of major diseases…
Number of citations: 0 onlinelibrary.wiley.com
PY Hsiao - 2016 - jscholarship.library.jhu.edu
In light of the recent success of immune checkpoint blockade in cancer treatments, new inhibitory molecules and pathways have been increasingly considered as targets for cancer …
Number of citations: 0 jscholarship.library.jhu.edu

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